REACTION_SMILES
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[CH3:10][CH:11]1[NH:12][CH2:13][CH:14]([CH3:17])[NH:15][CH2:16]1.[CH:1]([N:2]([CH:3]([CH3:4])[CH3:5])[CH2:6][CH3:7])([CH3:8])[CH3:9].[O:52]=[CH:53][N:54]([CH3:55])[CH3:56].[OH2:57].[P-:28]([F:29])([F:30])([F:31])([F:32])([F:33])[F:34].[c:18]1([CH2:24][C:25](=[O:26])[OH:27])[cH:19][cH:20][cH:21][cH:22][cH:23]1.[n:35]1([O:36][C:37]([N:38]([CH3:39])[CH3:40])=[N+:41]([CH3:42])[CH3:43])[c:44]2[n:45][cH:46][cH:47][cH:48][c:49]2[n:50][n:51]1>>[CH3:10][CH:11]1[N:12]([C:25]([CH2:24][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)=[O:26])[CH2:13][CH:14]([CH3:17])[NH:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNC(C)CN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(On1nnc2cccnc21)=[N+](C)C
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Name
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Type
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product
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Smiles
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CC1CN(C(=O)Cc2ccccc2)C(C)CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |